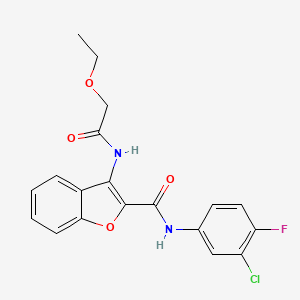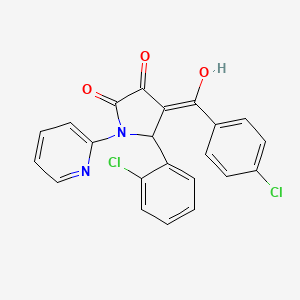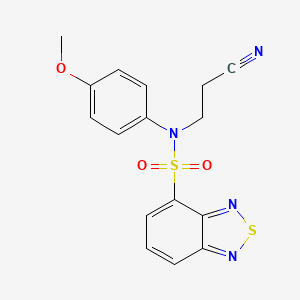![molecular formula C16H16N6O2S B6508047 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide CAS No. 843622-18-4](/img/structure/B6508047.png)
2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide
説明
The compound “2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide” is a complex organic molecule that contains several functional groups, including an amine, a pyridine, a 1,2,4-triazole, a sulfanyl group, and an acetamide. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or an image of the compound’s structure, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the amine group could participate in acid-base reactions, the pyridine and 1,2,4-triazole could act as a base or a nucleophile in various reactions, and the sulfanyl group could be involved in redox reactions .科学的研究の応用
Antimicrobial Activity
Thiazole derivatives, including the compound , have demonstrated significant antimicrobial properties. Researchers have investigated their effectiveness against bacteria, fungi, and other pathogens. The compound’s unique structure may contribute to its ability to inhibit microbial growth, making it a promising candidate for novel antimicrobial agents .
Anticancer Potential
Thiazole-based compounds have attracted attention in cancer research due to their diverse mechanisms of action. The compound’s sulfanyl and triazolyl moieties could play a role in inhibiting cancer cell proliferation or inducing apoptosis. Further studies are needed to explore its potential as an anticancer drug .
Antioxidant Properties
Thiazoles often exhibit antioxidant activity, protecting cells from oxidative stress and free radicals. The presence of the pyridine and methoxyphenyl groups in this compound suggests it may possess antioxidant properties. Investigating its radical-scavenging abilities could yield valuable insights .
Anti-Inflammatory Effects
Compounds containing thiazole moieties have been explored for their anti-inflammatory potential. The compound’s amide group and heterocyclic rings may contribute to its anti-inflammatory properties. Researchers have studied similar structures for their ability to modulate inflammatory pathways .
Antihypertensive Activity
Certain thiazole derivatives exhibit vasodilatory effects, potentially lowering blood pressure. Although more research is needed, the compound’s unique combination of functional groups warrants investigation into its antihypertensive properties .
Hepatoprotective Effects
Thiazoles have been investigated for their hepatoprotective properties, particularly in preventing liver damage caused by toxins or diseases. The compound’s amide and methoxyphenyl groups might contribute to its hepatoprotective activity. Animal studies could shed light on its efficacy .
作用機序
Target of Action
The compound “2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide” is a complex molecule with potential biological activity. , it appears to interact with several targets, including Mn(II), Cu(II), and Cd(II) complexes . These targets play crucial roles in various biological processes, including cellular signaling and enzymatic reactions.
Mode of Action
The compound interacts with its targets through a process of coordination . During this process, the compound undergoes deamination in the presence of copper ions, transforming into 3,5-bis(pyridin-2-yl)-1,2,4-triazolate (bpt-H) . This interaction results in the formation of a neutral tetranuclear grid-like complex , which can have significant impacts on the targets’ functions.
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, the formation of the tetranuclear complex can influence the magnetic properties of the targets, leading to changes in their behavior . .
Result of Action
The compound’s action results in the formation of a neutral tetranuclear grid-like complex . This complex can influence the targets’ functions, potentially leading to changes at the molecular and cellular levels. For instance, the compound has been shown to have neuroprotective effects, preventing neurodegeneration induced by a neurotoxin .
Action Environment
The environment can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other ions can affect the compound’s ability to interact with its targets and form complexes . Understanding these environmental influences is crucial for optimizing the compound’s use and effectiveness.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2S/c1-24-12-6-4-5-11(9-12)19-14(23)10-25-16-21-20-15(22(16)17)13-7-2-3-8-18-13/h2-9H,10,17H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGOIDALACYUNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001128576 | |
| Record name | 2-[[4-Amino-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-N-(3-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001128576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide | |
CAS RN |
843622-18-4 | |
| Record name | 2-[[4-Amino-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-N-(3-methoxyphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=843622-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[4-Amino-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-N-(3-methoxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001128576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(3-fluorophenyl)-6-(2-oxopropyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6507973.png)
![2-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)acetamide](/img/structure/B6507977.png)
![3-(3,4-dimethoxyphenyl)-6-[(3-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6507990.png)
![N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide](/img/structure/B6507995.png)

![3-methyl-7-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B6508006.png)
![N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-3-fluorobenzamide](/img/structure/B6508010.png)
![1-[(butan-2-yl)amino]-3-({1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl}oxy)propan-2-ol hydrochloride](/img/structure/B6508015.png)


![(2Z)-2-[(furan-2-yl)methylidene]-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6508035.png)

![2-(2-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B6508039.png)
